2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the nitration of precursor compounds followed by reduction and cyclization reactions. For instance, the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with nitric acid can yield intermediate compounds that are further processed to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and methoxy-substituted benzodiazole and oxadiazole derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with similar oxadiazole rings.
5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol: Another compound featuring oxadiazole rings with different substituents.
Uniqueness
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of oxadiazole and benzodiazole rings, along with the presence of dichloro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15Cl2N7O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15Cl2N7O3/c1-30-17-10(6-11(20)7-12(17)21)8-23-25-15(29)9-28-14-5-3-2-4-13(14)24-19(28)16-18(22)27-31-26-16/h2-8H,9H2,1H3,(H2,22,27)(H,25,29)/b23-8- |
InChI Key |
MZULWVBIXKOQEX-NYAPKIOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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